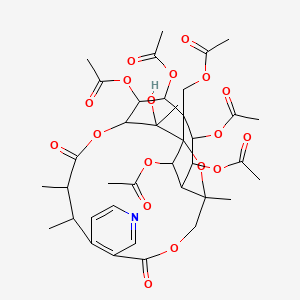

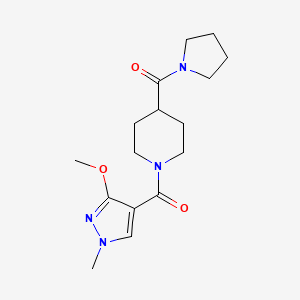

![molecular formula C22H24N2O3S B2444069 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 318513-52-9](/img/structure/B2444069.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

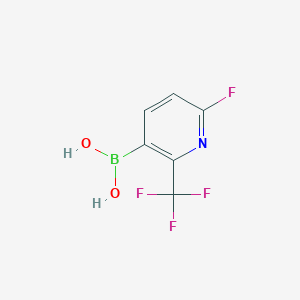

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The thiazole ring is attached to a benzamide group and a tert-butylphenyl group .

Scientific Research Applications

Metabolic Pathways and Toxicity

Research on similar thiazole compounds like thiabendazole and 4-tert-butyl-2-methyl-thiazole has shown that they undergo metabolic processes leading to the formation of potentially toxic metabolites. These metabolites include thioamides and alpha-dicarbonyl fragments, suggesting a complex metabolic pathway for thiazoles in general (Mizutani, Yoshida, & Kawazoe, 1994).

Solid-State Emission Properties

Studies on phenylbenzoxazole-based organic compounds, which are structurally related to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, have shown unique emission properties. They exhibit enhanced emission in condensed states due to the partial restriction of free intramolecular rotations (Li et al., 2015). Another study highlighted a specific three-dimensional cross stacking in solid state leading to emission enhancement (Qian et al., 2012).

Antitumor Activity

Compounds with structural similarities to this compound have demonstrated significant antitumor activity. For example, a thiazol-2-amine derivative showed promising IC50 values against the Hela cell line (Ye Jiao et al., 2015).

Photo-Degradation Analysis

The photo-degradation of thiazole-containing compounds has been studied, revealing that specific structural features may influence their stability and degradation pathways under light exposure (Wu, Hong, & Vogt, 2007).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have provided insights into the influence of intermolecular interactions on molecular geometry, emphasizing the importance of such interactions in understanding the behavior of these compounds (Karabulut et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-22(2,3)15-8-6-14(7-9-15)18-13-28-21(23-18)24-20(25)17-11-10-16(26-4)12-19(17)27-5/h6-13H,1-5H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOFBIHANVQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)

![N-{2-[(E)-(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2444002.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2444003.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2444009.png)